molecular formula C19H18N4O2S2 B2669729 N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021061-83-5

N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2669729
CAS No.: 1021061-83-5
M. Wt: 398.5
InChI Key: BDULXBSZTDNDJL-UHFFFAOYSA-N
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Description

N-(6-((2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thio-linked 2-oxoethyl group bearing a 2,3-dimethylphenylamino moiety. The pyridazine ring is further functionalized with a thiophene-2-carboxamide group. This structure combines aromatic, amide, and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-5-3-6-14(13(12)2)20-17(24)11-27-18-9-8-16(22-23-18)21-19(25)15-7-4-10-26-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDULXBSZTDNDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Functional Group Modifications: Various functional groups, including the dimethylphenylamino and oxoethylthio groups, are introduced through nucleophilic substitution and other organic transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Material Science: Its electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone Derivatives with Thio-Oxoethyl Substituents ()

Compounds 2d and 2e in share a thio-oxoethyl substituent linked to a pyrimidinone core, analogous to the pyridazine-thio-oxoethyl motif in the target compound. Key comparisons include:

Property Target Compound (Inferred) 2d (Pyrimidinone Derivative) 2e (Pyrimidinone Derivative)
Core Structure Pyridazine Pyrimidin-4(3H)-one Pyrimidin-4(3H)-one
Thio-Oxoethyl Substituent Present (2,3-dimethylphenylamino) 2-(4-nitrophenyl) 2-(3-nitrophenyl)
Yield Not reported 83.9% 79.6%
Melting Point Likely >200°C (based on analogs) 227.6–228.6°C 217.1–217.3°C
HRMS (m/z) Not reported 397.0971 (calcd), 397.0986 (obs) 413.0920 (calcd), 413.0951 (obs)

Key Differences :

  • The target compound’s pyridazine core may confer distinct electronic properties compared to pyrimidinone, such as altered hydrogen-bonding capacity or aromaticity.
Dihydropyridine Carboxamides with Thio-Oxoethyl Groups ()

Compounds AZ331 and AZ257 () feature dihydropyridine cores with thio-oxoethyl substituents and carboxamide groups. Comparisons include:

Property Target Compound (Inferred) AZ331 AZ257
Core Structure Pyridazine 1,4-Dihydropyridine 1,4-Dihydropyridine
Thio-Oxoethyl Substituent Present 2-(4-methoxyphenyl) 2-(4-bromophenyl)
Carboxamide Position Thiophene-2-carboxamide N-(2-methoxyphenyl) N-(2-methoxyphenyl)
Functional Groups 2,3-Dimethylphenylamino 2-Furyl, methoxyphenyl 4-Bromophenyl, furyl

Key Differences :

  • Bromo and methoxy substituents in AZ257/AZ331 may enhance lipophilicity or steric effects compared to the dimethylphenyl group in the target compound .
Thiophene Carboxamide Derivatives ()

N-(2-Nitrophenyl)thiophene-2-carboxamide () shares the thiophene-2-carboxamide moiety with the target compound. Key comparisons:

Property Target Compound (Inferred) N-(2-Nitrophenyl)thiophene-2-carboxamide
Carboxamide Substituent Pyridazin-3-yl with thio-oxoethyl 2-Nitrophenyl
Aromatic Rings Pyridazine + thiophene Thiophene + nitrobenzene
Melting Point Likely high (based on analogs) 397 K (124°C)
Biological Activity Not reported Antibacterial, antifungal potential

Key Differences :

  • The pyridazine-thio-oxoethyl chain in the target compound could introduce conformational flexibility, unlike the rigid nitrobenzene-thiophene system in .

Biological Activity

N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, commonly referred to by its CAS number 872993-78-7, is a complex organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.

Chemical Structure and Properties

The compound possesses the following chemical characteristics:

PropertyValue
Molecular Formula C24H24N6O2S
Molecular Weight 460.6 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

The structure includes a thiophene ring and a pyridazine moiety, which are integral to its pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interactions with various biological targets:

  • Antitumor Activity : Studies have shown that the compound inhibits tumor growth in various cancer models. It appears to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory activity in animal models. It reduces levels of inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases.
  • STING Pathway Activation : Recent findings indicate that this compound acts as a stimulator of the interferon genes (STING), playing a crucial role in innate immune responses. This activation leads to the induction of type I interferons and enhances immune surveillance against tumors.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in specific contexts:

  • Cancer Models : In preclinical studies involving xenograft models, treatment with this compound resulted in significant tumor size reduction compared to controls. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Inflammatory Disease Models : In models of rheumatoid arthritis and other inflammatory conditions, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObservations
Antitumor Induces apoptosis; reduces tumor size in models
Anti-inflammatory Lowers inflammatory markers; effective in disease models
Immune Modulation Activates STING pathway; enhances immune response

Q & A

Basic: What synthetic strategies are typically employed to synthesize this compound, and how is structural confirmation achieved?

Answer:
The compound is synthesized via multistep reactions involving thioether linkages, amidation, and heterocyclic coupling. Key steps include:

  • Thioether formation : Reaction of a pyridazine-thiol intermediate with a bromoacetylated 2,3-dimethylaniline derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioethyl bridge .
  • Amidation : Coupling of the pyridazine intermediate with thiophene-2-carboxylic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization from methanol/CH₂Cl₂ mixtures .

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration and carbon environments (e.g., thiophene C=O at ~165 ppm, pyridazine aromatic protons at 7.5–8.5 ppm) .
  • Mass spectrometry : HRMS or LC-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR shifts or LC-MS adducts) be resolved during characterization?

Answer:
Discrepancies may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Tautomer analysis : For pyridazine-thiol precursors, dynamic NMR or variable-temperature studies can identify equilibrium between thiol and thione forms .
  • Solvent optimization : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts; compare with computed NMR spectra (DFT methods) .
  • Adduct identification : LC-MS adducts (e.g., Na⁺/K⁺) are resolved using ion-pairing agents (e.g., formic acid) or high-resolution instruments to distinguish isotopic patterns .

Example : Aromatic proton splitting in the 2,3-dimethylphenyl group may overlap; 2D-COSY or NOESY can clarify coupling networks .

Basic: What biological targets or mechanisms are hypothesized for this compound based on structural analogs?

Answer:
Structural analogs (e.g., thieno[2,3-b]pyridines, dihydropyridines) suggest potential activity against:

  • Kinase inhibition : The pyridazine-thiophene scaffold may bind ATP pockets in kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the carboxamide group .
  • Antimicrobial activity : Thioether-linked compounds disrupt bacterial cell membranes or inhibit enzymes like dihydrofolate reductase .
  • Cytotoxicity : The 2,3-dimethylphenyl group enhances lipophilicity, promoting interaction with hydrophobic protein domains in cancer cells .

Advanced: How can regioselective functionalization of the pyridazine ring be achieved to optimize bioactivity?

Answer:
Regioselectivity is controlled by:

  • Directing groups : Electron-withdrawing substituents (e.g., carboxamide) direct electrophilic substitution to the pyridazine C-5 position .
  • Protection/deprotection : Temporary protection of the thiophene carboxamide with Boc groups enables selective bromination at pyridazine C-6 .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids at C-3 or C-5 positions, catalyzed by Pd(PPh₃)₄, introduce aryl/heteroaryl groups .

Case study : Allylsulfanyl groups at C-6 improve solubility without compromising target affinity .

Basic: What are the standard protocols for evaluating the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Oxidative stability : Expose to H₂O₂ (0.3% v/v) and analyze by LC-MS for sulfoxide/sulfone byproducts .
  • Photostability : Use a UV chamber (λ = 254–365 nm) to assess isomerization or cleavage of the thioether bond .

Advanced: What computational methods are used to predict binding modes and ADMET properties?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Glide models interactions with kinases (PDB: 1M17) using the carboxamide as a hinge-region anchor .
  • ADMET prediction : SwissADME calculates logP (target: 2–3 for blood-brain barrier penetration) and CYP450 inhibition risks .
  • MD simulations : GROMACS simulations (100 ns) assess conformational stability in lipid bilayers for membrane permeability .

Basic: How are synthetic yields optimized for large-scale production in academic settings?

Answer:

  • Solvent selection : Replace DMF with MeCN or EtOH to reduce toxicity and improve scalability .
  • Catalyst screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for coupling reactions to minimize metal residues .
  • Flow chemistry : Continuous-flow systems improve reaction control for exothermic steps (e.g., thioether formation) .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Prodrug design : Introduce phosphate esters at the pyridazine N-2 position, which hydrolyze in vivo .
  • Co-solvent systems : Use 5% DMSO in PBS or cyclodextrin-based formulations to enhance dissolution .
  • Structural modification : Replace the 2,3-dimethylphenyl group with polar substituents (e.g., morpholine) .

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